molecular formula C13H9Cl3N2O2 B1456874 Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate CAS No. 875051-79-9

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate

Cat. No. B1456874
M. Wt: 331.6 g/mol
InChI Key: GEGKWPBAXXXQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is a chemical compound with the CAS Number: 875051-79-9. It has a molecular weight of 331.58 and its IUPAC name is methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate .


Synthesis Analysis

The synthesis of “Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” involves a reaction with potassium fluoride, tris-(dibenzylideneacetone)dipalladium(0), bis(tri-t-butylphosphine)palladium(0), and 2,3,5-trichlorobenzeneboronic acid in tetrahydrofuran. The reaction mixture is stirred under nitrogen for 18 hours at room temperature .


Molecular Structure Analysis

The InChI Code for “Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is 1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18). The InChI key is GEGKWPBAXXXQEU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is a white solid with a purity of 95%. It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, a derivative with potential as a Nav1.8 sodium channel modulator, has been synthesized through an optimized process involving permanganate oxidation and Suzuki−Miyaura coupling, showing its significance in drug development (Fray et al., 2010)[(https://consensus.app/papers/optimisation-permanganate-oxidation-suzuki−miyaura-fray/fdf0727f04ff555d81083e07e06f3484/?utm_source=chatgpt)]. Its role in selective methylation and formylation of amines with CO2 highlights its potential in organic synthesis and environmental chemistry (Zhang et al., 2021)[(https://consensus.app/papers/boranetrimethylamine-complex-reducing-agent-selective-zhang/631c3bd6f0fa50609954cf4da58619da/?utm_source=chatgpt)].

Fragmentation and Nuclear Magnetic Resonance Studies

Investigations into the electron-impact induced fragmentation of picolines, including methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, offer insights into their chemical behavior under high-energy conditions (Keller et al., 1968)[(https://consensus.app/papers/electronimpact-induced-fragmentation-2substituted-keller/15a0f304c1e05f6ca4ecbaf651231724/?utm_source=chatgpt)]. Furthermore, nuclear magnetic resonance (NMR) studies provide detailed structural information, crucial for understanding the compound's chemical environment and interactions (Bell et al., 1965)[(https://consensus.app/papers/nuclear-resonance-studies-systems-methyl-coupling-bell/06d38fbdbb625ffbaeb5ed7351b95f8d/?utm_source=chatgpt)].

Antioxidant Activity

Research on novel diselenides synthesized from picoline alkenes, including derivatives of methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, has shown some compounds to exhibit antioxidant activity. This discovery opens avenues for the development of new antioxidant agents (Narajji et al., 2008)[(https://consensus.app/papers/synthesis-antioxidant-activity-diselanediylbis-narajji/680fec18b3655379a555d5c5a7973c1e/?utm_source=chatgpt)].

Herbicidal Activity

The structural framework of picolinic acid and its derivatives, including methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, has been utilized to design novel herbicides. This approach has yielded compounds with potent herbicidal activity, demonstrating the compound's application in agricultural chemistry (Feng et al., 2023)[(https://consensus.app/papers/design-synthesis-herbicidal-activity-feng/0dd988e90d3f5ed08f330ba11df13ba4/?utm_source=chatgpt)].

Safety And Hazards

The safety information for “Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” includes the following hazard statements: H315, H319, H335. The precautionary statements include P261, P305+351+338, P302+352 .

properties

IUPAC Name

methyl 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGKWPBAXXXQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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